

(S)-Auraptenol solubility in different organic solvents

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Compound of Interest

Compound Name: (S)-Auraptenol

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An In-Depth Technical Guide on the Solubility of **(S)-Auraptenol** in Organic Solvents

Introduction

(S)-Auraptenol, a natural coumarin derivative, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that influences bioavailability, formulation development, and the design of extraction and purification processes. This guide provides a comprehensive overview of the solubility of **(S)-Auraptenol** in various organic solvents, complete with experimental protocols and workflow visualizations to aid researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Quantitative experimental data on the solubility of **(S)-Auraptenol** in a wide range of organic solvents is not extensively documented in publicly available literature. However, predictions and some experimental values provide insights into its solubility profile. The following table summarizes the available information.

Solvent	Formula	Type	Solubility	Source
Water	H ₂ O	Polar Protic	0.31 g/L (Predicted)	ALOGPS[1]
Methanol	CH ₃ OH	Polar Protic	Soluble	General for Coumarins[2][3]
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	General for Coumarins[2][3]
Acetone	(CH ₃) ₂ CO	Polar Aprotic	Soluble	General for Coumarins[4]
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	Soluble	General for Drug Discovery[5][6]
Chloroform	CHCl ₃	Nonpolar	Soluble	General for Coumarins[3]
Diethyl Ether	(C ₂ H ₅) ₂ O	Nonpolar	Soluble	General for Coumarins[3]

Note: The solubility in organic solvents is often qualitative ("soluble") based on general characteristics of coumarins and common practices in natural product extraction.[2][3] For specific quantitative measurements, experimental determination is necessary.

Experimental Protocols

The following is a detailed methodology for determining the solubility of **(S)-Auraptenol** in an organic solvent, based on the widely accepted shake-flask method.[7]

Objective:

To determine the equilibrium solubility of **(S)-Auraptenol** in a selected organic solvent at a specific temperature.

Materials:

- **(S)-Auraptenol** (purity \geq 95%)
- Selected organic solvent (e.g., ethanol, methanol, acetone), HPLC grade
- Deionized water
- Reference standards for analytical method validation

Equipment:

- Analytical balance
- Thermostatic shaker bath
- Vials with screw caps
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

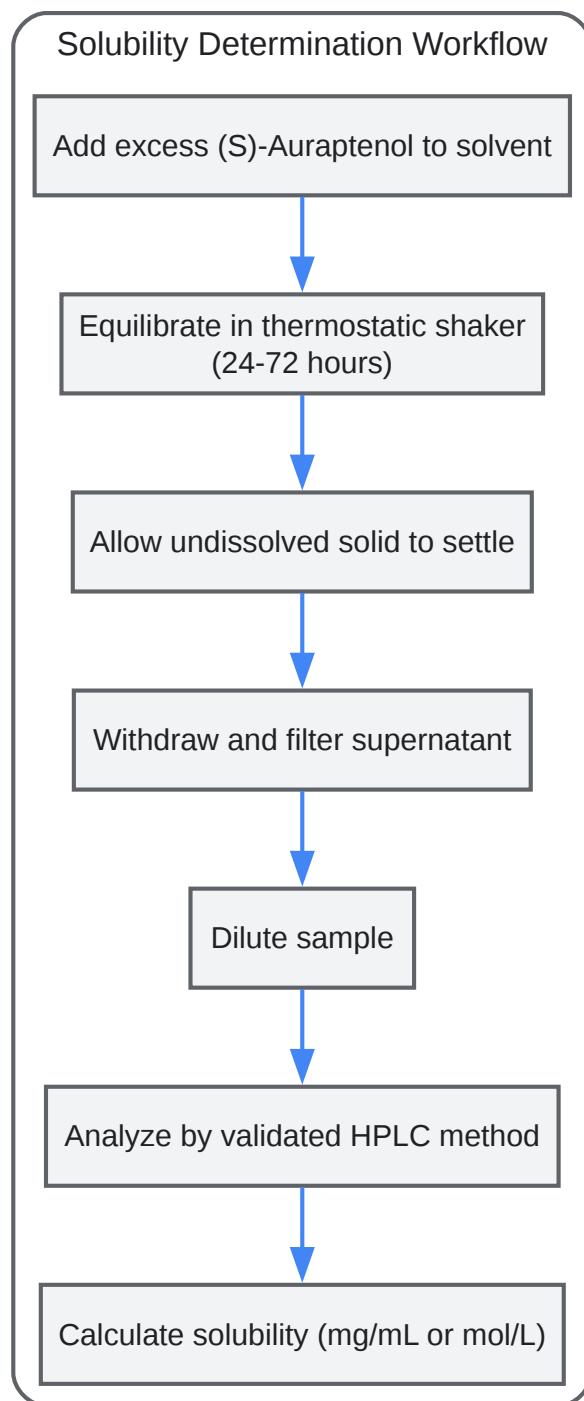
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **(S)-Auraptenol** to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.^[7]

- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.[8]
 - Dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of **(S)-Auraptenol**.
 - The HPLC method should be validated for linearity, accuracy, and precision.
 - The concentration of **(S)-Auraptenol** in the original saturated solution is calculated by applying the dilution factor.
- Data Reporting:
 - The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

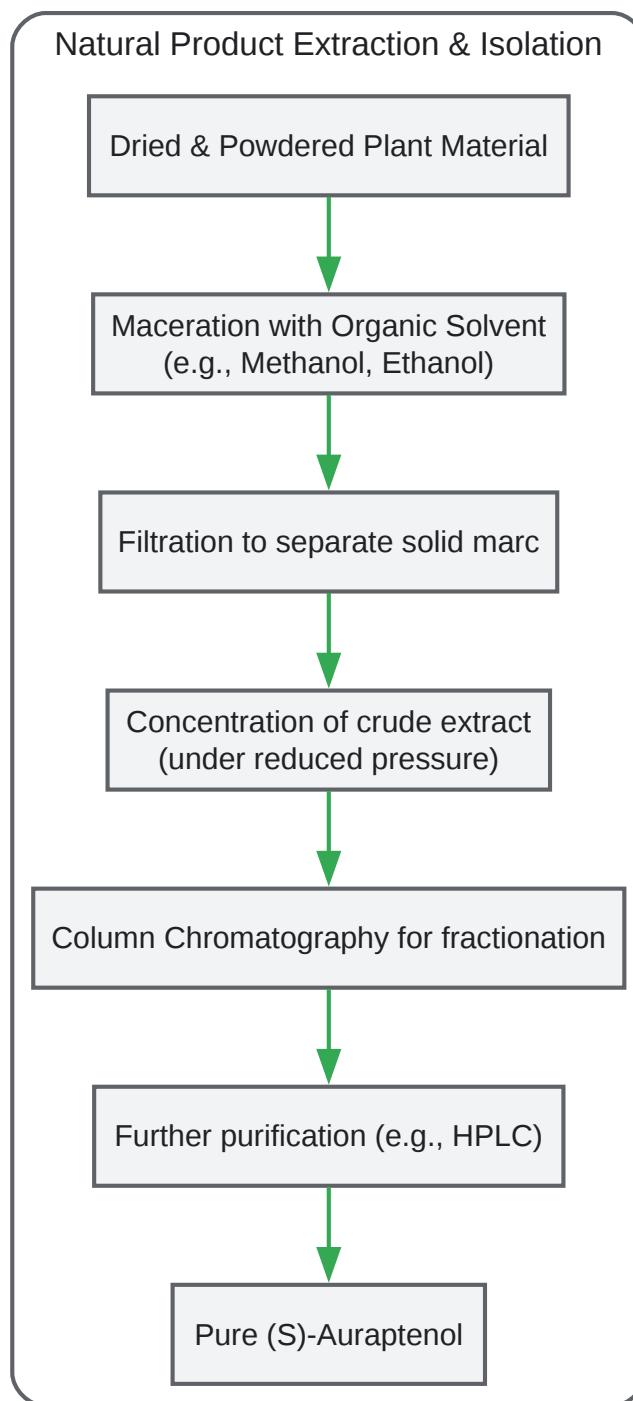
Visualizations

The following diagrams illustrate key workflows relevant to the study of **(S)-Auraptenol**.



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Caption: Workflow for the Shake-Flask Method.



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Caption: General Extraction and Isolation Workflow.

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